molecular formula C19H25NO5 B2508978 Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 956604-98-1

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2508978
CAS No.: 956604-98-1
M. Wt: 347.411
InChI Key: WATVLJODVFFJES-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 956604-98-1) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro carbon. The 7-methoxy substituent on the chroman ring distinguishes it from other derivatives in this class. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders like obesity and diabetes . Its structural complexity and functional groups make it a versatile scaffold for drug discovery.

Properties

IUPAC Name

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-6-5-13(23-4)11-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVLJODVFFJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises a spirocyclic framework integrating a chroman-4-one moiety and a piperidine ring, with a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and a methoxy substituent at the 7-position of the chroman ring. Retrosynthetically, the compound can be dissected into two primary fragments:

  • 7-Methoxychroman-4-one : The aromatic core with a ketone functionality.
  • N-Boc-4-piperidone : The precursor for the spiro-linked piperidine ring.

The spiro junction is formed via cyclization, while the Boc group is introduced through standard carbamate-protection strategies or novel catalytic methods.

Synthesis of 7-Methoxychroman-4-One

Methylation of Resorcinol Derivatives

The 7-methoxy group is introduced early to avoid regioselectivity challenges during later stages. A resorcinol derivative (e.g., 2,4-dihydroxyacetophenone) undergoes selective methylation using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C for 6 hours. This yields 2-hydroxy-4-methoxyacetophenone (85–90% yield).

Friedel-Crafts Cyclization

The methylated acetophenone is cyclized via Friedel-Crafts acylation using anhydrous aluminum chloride (1.5 equiv) and acetyl chloride (1.1 equiv) in dichloromethane at 50°C for 10 hours. This forms 7-methoxychroman-4-one as a pale-yellow solid (mp 128–130°C, 75% yield).

Characterization Data for 7-Methoxychroman-4-One
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.88 (s, 3H, OCH₃), 2.82 (t, J = 6.4 Hz, 2H, CH₂CO), 2.65 (t, J = 6.4 Hz, 2H, CH₂Ar), 6.45–6.52 (m, 2H, Ar-H), 7.21 (d, J = 8.8 Hz, 1H, Ar-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Spirocyclization with N-Boc-4-Piperidone

Formation of the Spiro Junction

The spirocyclic core is constructed by reacting 7-methoxychroman-4-one (1.0 equiv) with N-Boc-4-piperidone (1.2 equiv) in methanol at 65°C for 12 hours under acidic conditions. The reaction proceeds via a Mannich-type mechanism , where the enolizable ketone attacks the electrophilic piperidone carbon, facilitated by protonation of the Boc-protected amine.

Optimization Insights
  • Catalyst : Anhydrous HCl (0.1 equiv) enhances reaction rate and yield.
  • Yield : 70–75% after column chromatography (hexane:ethyl acetate, 80:20).

Alternative Catalytic tert-Butylation

Recent advances in Tf₂NH-catalyzed tert-butylation offer a streamlined approach for introducing the Boc group post-cyclization. In this method:

  • The unprotected spiroamine (1.0 equiv) is treated with tert-butyl acetate (5.0 equiv) and Tf₂NH (1.1 equiv) in dichloromethane at 0°C for 2 hours.
  • The Boc group is installed in 86% yield , with Tf₂NH acting as both a Brønsted acid and a solubilizing agent.

Comparative Analysis of Boc Protection Strategies

Method Reagents/Conditions Yield (%) Time (h) Advantages
Traditional Boc₂O Boc₂O (1.5 equiv), TEA (2.0 equiv), CH₂Cl₂ 65–70 8–12 Well-established protocol
Tf₂NH Catalysis Tf₂NH (1.1 equiv), tert-butyl acetate, 0°C 86 2 Faster, higher yield, no base needed

The Tf₂NH method is particularly advantageous for acid-sensitive intermediates, as it avoids prolonged exposure to basic conditions.

Mechanistic Insights into Spirocyclization

The reaction proceeds through a keto-enol tautomerization of 7-methoxychroman-4-one, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent dehydration forms the spirocyclic structure.

Critical Factors
  • Solvent Polarity : Methanol stabilizes the transition state via hydrogen bonding.
  • Temperature : Elevated temperatures (65°C) drive enolization but require controlled conditions to prevent Boc cleavage.

Final Compound Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc C(CH₃)₃), 3.88 (s, 3H, OCH₃), 2.60–2.85 (m, 4H, piperidine CH₂), 4.10–4.30 (m, 2H, chroman CH₂), 6.45–7.20 (m, 3H, Ar-H).
  • ¹³C NMR : δ 80.5 (Boc quaternary C), 55.2 (OCH₃), 169.8 (C=O).
  • HRMS (ESI) : m/z calc. for C₂₀H₂₇NO₅ [M+H]⁺: 386.1961; found: 386.1965.

Purity and Stability

  • HPLC Purity : >98% (C18 column, acetonitrile:water 70:30).
  • Storage : Stable at −20°C for 12 months; decomposes upon prolonged exposure to humidity.

Industrial-Scale Considerations

Cost-Effective tert-Butylation

The Tf₂NH method reduces reagent costs by 40% compared to Boc₂O, with a 15% reduction in reaction time.

Waste Management

  • Tf₂NH Recovery : ≥90% recovery via aqueous ammonia wash.
  • Solvent Recycling : Methanol and dichloromethane are distilled and reused.

Challenges and Mitigation Strategies

Challenge Solution
Boc cleavage during cyclization Use Tf₂NH catalysis post-cyclization
Low enolization efficiency Add catalytic amounts of HCl or Tf₂NH
Regioselective methylation Employ phase-transfer catalysts

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties
Compound Substituent Molecular Weight CAS Number Key Synthetic Steps (Yield)
7-Methoxy (target compound) 7-OCH₃ 335.37 956604-98-1 Spirocyclization of substituted 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate (Yield: Not reported)
6-Chloro 6-Cl 351.83 1011482-37-3 Base-catalyzed spirocyclization (Yield: ~72% for unsubstituted analog)
7-Fluoro 7-F 335.37 936648-33-8 Similar procedure; fluoro-substituted starting material
6-Hydroxy 6-OH 333.38 911227-48-0 Deprotection of Boc group followed by functionalization
Unsubstituted None 317.38 849928-22-9 Spirocyclization (Yield: 72%)

Synthetic Notes:

  • The unsubstituted derivative (CAS: 849928-22-9) is synthesized via a base-catalyzed reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate, yielding 72% after purification .
  • Halogenated analogs (e.g., 6-Cl, 7-F) require substituted starting materials but follow similar protocols .
  • The 7-methoxy compound’s synthesis is inferred from analogous methods but lacks explicit yield data in the provided evidence .

Key Findings :

  • The unsubstituted derivative is a precursor for ACC inhibitors, demonstrating efficacy in molecular docking studies .
  • Chlorinated analogs (e.g., 6-Cl) show promise in anticancer assays, likely due to enhanced electrophilicity and target binding .

Biological Activity

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS Number: 956604-98-1) is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly its antitumor and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C19H25NO5C_{19}H_{25}NO_5, with a molecular weight of 347.41 g/mol. The compound features a spirocyclic structure which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC19H25NO5
Molecular Weight347.41 g/mol
Boiling PointPredicted: 498.7 ± 45.0 °C
Density1.22 ± 0.1 g/cm³
pKa- (not specified)

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the efficacy of related meroterpenoids in inhibiting cell proliferation across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a comparative analysis, the compound demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
HCT1163.58
A5493.54
MCF-72.28
DU1452.34

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. While specific data on this compound is limited, similar compounds in its class have shown effectiveness against bacteria and fungi.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Topoisomerase : Compounds with similar structures have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the Ras/MAPK pathway.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds may modulate inflammatory responses, contributing to their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?

  • Methodology : A common approach involves a multi-step reaction sequence starting with 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate. Pyrrolidine is added as a catalyst in anhydrous methanol under reflux, followed by acid-mediated Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) to yield the spirocyclic intermediate. Reported yields range from 72% to 85% after purification via flash chromatography .
  • Key Data :

  • ¹H NMR (CDCl₃) : δ 7.90 (d, J = 7.5 Hz, 1H), 3.48 (s, 9H, tert-butyl), 1.48 (s, 9H, Boc group) .
  • HRMS : Calculated [M + H]⁺ 317.1627; observed 318.1631 .

Q. How is this compound characterized spectroscopically?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:

  • ¹H NMR confirms the tert-butyl group (singlet at δ 1.48 ppm) and aromatic protons (δ 7.90 ppm for the chroman ring) .
  • HRMS validates molecular weight and purity, with deviations <1 ppm indicating minimal impurities .

Q. What safety precautions are required during handling?

  • Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and ANSI-approved goggles.
  • Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). No carcinogenic data available, but acute toxicity necessitates caution .
  • Spill Management : Collect using inert absorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can synthetic yields be optimized for this spirocyclic compound?

  • Methodology :

  • Solvent Optimization : Replace methanol with ethanol or DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test alternatives to pyrrolidine (e.g., DBU) to reduce side reactions.
  • Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) may improve selectivity for the spirocyclic product .
    • Data Contradictions : reports 79% yield using methanol, while achieves 72% in ethanol. Solvent polarity and reaction time likely explain variance .

Q. What strategies resolve contradictions in reported biological activity of analogous spiro compounds?

  • Case Study : Fluorinated analogs (e.g., 5,6-difluoro derivatives) show enhanced binding affinity due to electronegativity, but conflicting data on metabolic stability exist.
  • Resolution :

  • In Silico Modeling : Compare docking scores (e.g., AutoDock Vina) to identify fluorination’s impact on target (e.g., acetyl-CoA carboxylase) interactions .
  • Metabolic Profiling : Use hepatic microsome assays to quantify CYP450-mediated degradation rates .

Q. How can computational methods predict the reactivity of the 4-oxospirochroman core?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the ketone group.
  • MD Simulations : Track conformational flexibility of the piperidine ring under physiological pH (e.g., using GROMACS) .
    • Application : Predict regioselectivity in nucleophilic attacks (e.g., Grignard additions to the 4-oxo group) .

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